Cas no 87967-38-2 (Cyclohexanecarboxylic acid, 1-(phenylamino)-)

Cyclohexanecarboxylic acid, 1-(phenylamino)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylic acid, 1-(phenylamino)-
- 1-anilinocyclohexane-1-carboxylic acid
- 1-PHENYLAMINO-CYCLOHEXANECARBOXYLIC ACID
- 1-Anilino-cyclohexancarbonsaeure
- 1-anilino-cyclohexanecarboxylic acid
- 1-Anilino-hexahydrobenzoesaeure
- FS-1631
- 1-(phenylamino)cyclohexanecarboxylic acid
- 1-(phenylamino)cyclohexanecarboxylicacid
- DTXSID40375128
- 1-ANILINO-1-CYCLOHEXANECARBOXYLIC ACID
- AKOS010218407
- 87967-38-2
- 1-anilinocyclohexanecarboxylic acid
- 1-(phenylamino)cyclohexane-1-carboxylic acid
- SCHEMBL3954627
- MFCD04116948
- BBL030224
- STL235552
-
- MDL: MFCD04116948
- Inchi: InChI=1S/C13H17NO2/c15-12(16)13(9-5-2-6-10-13)14-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2,(H,15,16)
- InChI Key: OTNSACVQMVZOHD-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC2(CCCCC2)C(=O)O
Computed Properties
- Exact Mass: 219.12600
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33000
- LogP: 2.95900
Cyclohexanecarboxylic acid, 1-(phenylamino)- Security Information
Cyclohexanecarboxylic acid, 1-(phenylamino)- Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Cyclohexanecarboxylic acid, 1-(phenylamino)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313860-250mg |
1-(Phenylamino)cyclohexanecarboxylic acid |
87967-38-2 | 95% | 250mg |
$322 | 2023-02-01 | |
Fluorochem | 020253-1g |
1-Phenylamino-cyclohexanecarboxylic acid |
87967-38-2 | 95% | 1g |
£145.00 | 2022-03-01 | |
OTAVAchemicals | 2722812-250MG |
1-(phenylamino)cyclohexane-1-carboxylic acid |
87967-38-2 | 95% | 250MG |
$150 | 2023-06-25 | |
A2B Chem LLC | AC04874-100mg |
Cyclohexanecarboxylic acid, 1-(phenylamino)- |
87967-38-2 | 95% | 100mg |
$339.00 | 2024-04-19 | |
Chemenu | CM313860-250mg |
1-(Phenylamino)cyclohexanecarboxylic acid |
87967-38-2 | 95% | 250mg |
$322 | 2021-06-15 | |
OTAVAchemicals | 2722812-100MG |
1-(phenylamino)cyclohexane-1-carboxylic acid |
87967-38-2 | 95% | 100MG |
$125 | 2023-06-25 | |
OTAVAchemicals | 2722812-500MG |
1-(phenylamino)cyclohexane-1-carboxylic acid |
87967-38-2 | 95% | 500MG |
$188 | 2023-06-25 | |
A2B Chem LLC | AC04874-250mg |
Cyclohexanecarboxylic acid, 1-(phenylamino)- |
87967-38-2 | 95% | 250mg |
$367.00 | 2024-04-19 | |
OTAVAchemicals | 2722812-1G |
1-(phenylamino)cyclohexane-1-carboxylic acid |
87967-38-2 | 95% | 1G |
$325 | 2023-06-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771566-1g |
1-(Phenylamino)cyclohexanecarboxylic acid |
87967-38-2 | 98% | 1g |
¥5422.00 | 2024-04-27 |
Cyclohexanecarboxylic acid, 1-(phenylamino)- Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on Cyclohexanecarboxylic acid, 1-(phenylamino)-
Cyclohexanecarboxylic acid, 1-(phenylamino)- (CAS No. 87967-38-2): A Comprehensive Overview
Cyclohexanecarboxylic acid, 1-(phenylamino)-, identified by its CAS number 87967-38-2, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a cyclohexane core substituted with a carboxylic acid group and a phenylamino moiety, has garnered attention due to its versatile applications and potential in drug development. The unique structural attributes of this compound make it a valuable candidate for various biochemical and medicinal chemistry investigations.
The< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)- molecule exhibits a rich chemical profile that is conducive to its utility in synthetic chemistry. The presence of both the cyclohexane ring and the phenylamino group provides multiple sites for functionalization, enabling the creation of derivatives with tailored properties. These structural features contribute to its reactivity and make it a cornerstone in the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents. The< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)- compound has emerged as a key intermediate in the synthesis of various pharmacologically active substances. Its ability to serve as a precursor for more intricate structures has positioned it as a crucial building block in medicinal chemistry. The< strong>phenylamino group, in particular, is known for its role in enhancing binding affinity and bioavailability, making it an attractive feature for drug design.
One of the most compelling aspects of< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)- is its potential application in the development of targeted therapies. Researchers have been exploring its utility in creating small-molecule inhibitors that can modulate specific biological pathways. The< strong>cyclohexane ring provides steric hindrance that can be leveraged to optimize drug-like properties such as solubility and metabolic stability. Furthermore, the carboxylic acid functionality allows for further derivatization, enabling the fine-tuning of pharmacokinetic profiles.
The< strong>CAS No. 87967-38-2 designation ensures that researchers have access to standardized and high-quality material for their experiments. This standardized identification system is crucial for ensuring reproducibility and consistency across different studies. The compound's availability through reputable suppliers has facilitated its integration into various research pipelines, from academic laboratories to industrial R&D settings.
Recent advancements in computational chemistry have also highlighted the importance of< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)- as a model compound for virtual screening and molecular docking studies. These computational methods allow researchers to predict the interactions between this molecule and biological targets with high precision. Such insights are invaluable for designing experiments and optimizing lead compounds before they enter more costly and time-consuming phases of drug development.
The< strong>cyclohexane moiety in this compound contributes to its overall stability and flexibility, which are desirable traits in pharmaceutical candidates. Its rigid yet adaptable structure allows it to interact effectively with biological receptors without being overly rigid or conformationally restricted. This balance is critical for achieving high affinity and selectivity in drug design.
In addition to its role as an intermediate, there is growing interest in exploring the direct pharmacological effects of< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)-. Preliminary studies suggest that this compound may exhibit properties relevant to neurological disorders and inflammatory conditions. While further research is needed to fully elucidate its therapeutic potential, these early findings are promising indicators of its future utility.
The synthesis of< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)- involves well-established organic chemistry techniques that highlight its synthetic accessibility. The reaction pathways typically involve the coupling of cyclohexanecarboxylic acid derivatives with phenylamine under controlled conditions. These synthetic strategies have been refined over time to ensure high yields and purity, making the compound readily available for downstream applications.
The versatility of< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)- extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. Its structural motifs are reminiscent of natural products that have been extensively studied for their biological activities. This connection to natural product scaffolds makes it an attractive candidate for further derivatization and exploration.
In conclusion, the< strong>Cyclohexanecarboxylic acid, 1-(phenylamino)- compound (CAS No.< strong>87967-38-2) represents a fascinating intersection of structural complexity and functional diversity. Its potential applications in drug development, coupled with its synthetic accessibility, make it a compelling subject for ongoing research. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in advancing therapeutic strategies.
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